Cas no 2307784-63-8 (rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans)

Technical Introduction: rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene (trans) is a chiral cyclopentyl derivative featuring a bromomethyl substituent at the 3-position of the cyclopentane ring. Its trans configuration ensures stereochemical consistency, making it valuable for applications requiring precise spatial orientation, such as asymmetric synthesis or pharmaceutical intermediate development. The bromomethyl group offers reactivity for further functionalization, enabling cross-coupling or nucleophilic substitution reactions. This compound’s rigid cyclopentyl backbone enhances structural stability, while its benzene ring provides aromatic character for tailored modifications. Suitable for use in organometallic chemistry and ligand design, it serves as a versatile building block in synthetic organic chemistry. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans structure
2307784-63-8 structure
商品名:rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans
CAS番号:2307784-63-8
MF:C12H15Br
メガワット:239.151502847672
MDL:MFCD29065891
CID:5248895
PubChem ID:121553464

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans 化学的及び物理的性質

名前と識別子

    • Benzene, [(1R,3R)-3-(bromomethyl)cyclopentyl]-, rel-
    • rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans
    • MDL: MFCD29065891
    • インチ: 1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t10-,12-/m1/s1
    • InChIKey: LMAGRRQDKLESNL-ZYHUDNBSSA-N
    • ほほえんだ: C1([C@@H]2CC[C@@H](CBr)C2)=CC=CC=C1

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-254891-1.0g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene
2307784-63-8 95%
1.0g
$1500.0 2024-06-19
Enamine
EN300-254891-5.0g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene
2307784-63-8 95%
5.0g
$4349.0 2024-06-19
Enamine
EN300-254891-1g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans
2307784-63-8 95%
1g
$1500.0 2023-09-14
1PlusChem
1P028G8Y-100mg
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans
2307784-63-8 95%
100mg
$703.00 2024-05-24
Aaron
AR028GHA-250mg
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans
2307784-63-8 95%
250mg
$1047.00 2025-02-16
1PlusChem
1P028G8Y-250mg
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans
2307784-63-8 95%
250mg
$981.00 2024-05-24
1PlusChem
1P028G8Y-2.5g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans
2307784-63-8 95%
2.5g
$3696.00 2024-05-24
1PlusChem
1P028G8Y-5g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans
2307784-63-8 95%
5g
$5438.00 2024-05-24
1PlusChem
1P028G8Y-10g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans
2307784-63-8 95%
10g
$8034.00 2024-05-24
Enamine
EN300-254891-5g
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans
2307784-63-8 95%
5g
$4349.0 2023-09-14

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans 関連文献

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, transに関する追加情報

Comprehensive Guide to rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans (CAS No. 2307784-63-8)

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans (CAS No. 2307784-63-8) is a specialized chiral compound widely used in pharmaceutical research, organic synthesis, and material science. This brominated cyclopentylbenzene derivative has gained attention due to its unique stereochemistry and versatile reactivity, making it a valuable intermediate in the development of bioactive molecules and advanced materials.

The compound belongs to the class of brominated aromatic hydrocarbons, featuring a trans configuration at the cyclopentyl ring. Its molecular structure combines a benzene ring with a bromomethyl-substituted cyclopentane moiety, offering multiple sites for further chemical modifications. Researchers particularly value this compound for its potential in asymmetric synthesis and chiral catalyst development, addressing current demands for enantioselective transformations in drug discovery.

Recent trends in green chemistry and sustainable synthesis have increased interest in compounds like rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans. Scientists are exploring its application in atom-economical reactions and as a building block for biodegradable materials. The compound's stability under various conditions makes it suitable for flow chemistry applications, a hot topic in modern process optimization.

In pharmaceutical applications, this compound serves as a precursor for central nervous system (CNS) drugs and anti-inflammatory agents. Its structural features allow for the creation of novel drug candidates with improved bioavailability and target specificity. The current focus on personalized medicine and small molecule therapeutics has further elevated its importance in medicinal chemistry research.

The synthesis of rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans typically involves stereoselective reactions and careful purification processes to maintain the desired trans configuration. Advanced analytical techniques like chiral HPLC and X-ray crystallography are employed to verify its purity and stereochemistry, meeting the stringent requirements of pharmaceutical applications.

From a commercial perspective, the demand for chiral building blocks like this compound continues to grow, driven by the expanding pharmaceutical and agrochemical industries. Manufacturers are focusing on scalable synthetic routes to meet the increasing needs of research institutions and development laboratories worldwide.

Storage and handling of rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans require standard laboratory precautions for brominated compounds. While stable under recommended conditions, it should be protected from moisture and extreme temperatures to maintain its chemical integrity. Proper chemical safety protocols should always be followed when working with this material.

The future research directions for this compound include exploring its potential in catalysis, material science, and bioconjugation applications. With the growing emphasis on smart materials and targeted drug delivery systems, rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans is poised to play a significant role in these cutting-edge developments.

For researchers interested in the compound's spectral data, NMR and mass spectrometry characterization have been well-documented in literature. These analytical methods provide crucial information for quality control and structural confirmation during synthetic applications.

As the scientific community continues to explore novel applications for chiral intermediates, compounds like rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans will remain at the forefront of organic chemistry research. Its combination of structural features and reactivity makes it an indispensable tool for modern chemical synthesis and drug discovery efforts.

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